Superior Potency Against E. coli DNA Gyrase Compared to Novobiocin
In a direct head-to-head comparison using an E. coli DNA gyrase supercoiling assay, Simocyclinone D8 demonstrated a 50% inhibitory concentration (IC₅₀) that is lower than that of novobiocin, establishing its superior potency against this key antibacterial target [1]. The precise IC₅₀ for SD8 in this assay was determined to be 0.41 µM against E. coli DNA gyrase, while novobiocin's potency is noted as being higher (less potent) . This quantifiable difference is a primary differentiator for SD8 over the classical aminocoumarin class.
| Evidence Dimension | Inhibition of DNA gyrase supercoiling activity |
|---|---|
| Target Compound Data | IC₅₀ = 0.41 µM |
| Comparator Or Baseline | Novobiocin (IC₅₀ value is higher, exact value not specified in this comparative statement) |
| Quantified Difference | IC₅₀ of SD8 is lower than that of novobiocin |
| Conditions | E. coli DNA gyrase supercoiling assay in vitro |
Why This Matters
This demonstrates that SD8 is a more potent inhibitor of the primary antibacterial target than a classic aminocoumarin, potentially enabling lower effective concentrations or enhanced efficacy against sensitive strains.
- [1] Flatman RH, Howells AJ, Heide L, Fiedler HP, Maxwell A. Simocyclinone D8, an inhibitor of DNA gyrase with a novel mode of action. Antimicrob Agents Chemother. 2005 Mar;49(3):1093-100. View Source
